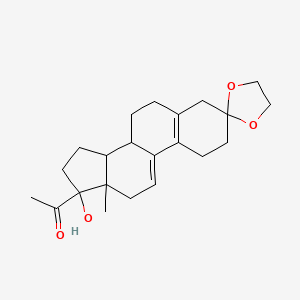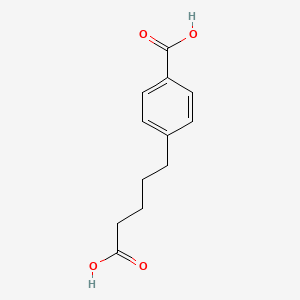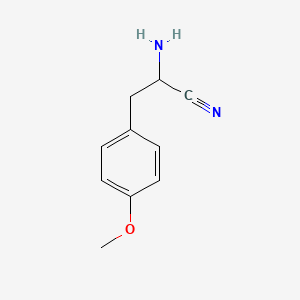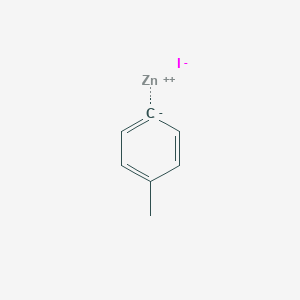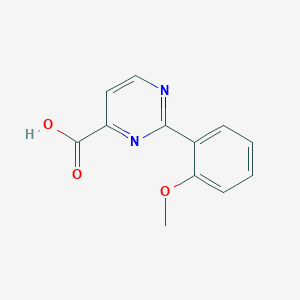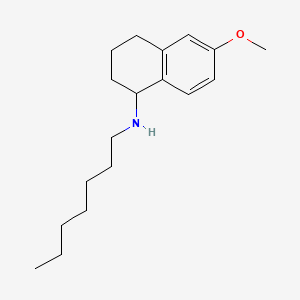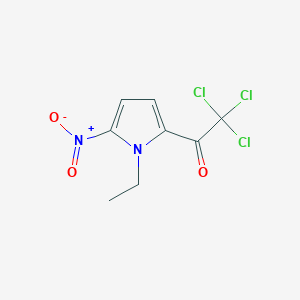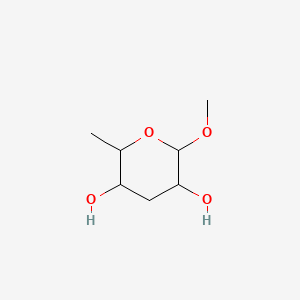
5-Iodo-2'-C-Methyl uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2’-C-Methyl Uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound has garnered attention due to its potential antiepileptic effects and its use in studying anticonvulsant and anxiolytic activities . It is also being explored for the development of new antihypertensive agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’-C-Methyl Uridine typically involves the iodination of a uridine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine molecule . The reaction conditions often require a controlled environment to ensure the selective iodination without affecting other functional groups.
Industrial Production Methods: While specific industrial production methods for 5-Iodo-2’-C-Methyl Uridine are not extensively documented, the general approach would involve large-scale iodination reactions under optimized conditions to maximize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2’-C-Methyl Uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or phosphines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2’-C-Methyl Uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies related to RNA synthesis and function, as well as in the investigation of nucleoside metabolism.
Medicine: Its potential antiepileptic and anxiolytic effects make it a candidate for developing new therapeutic agents.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-Iodo-2’-C-Methyl Uridine involves its incorporation into RNA, where it can interfere with normal nucleoside function. This interference can lead to the disruption of RNA synthesis and function, which is particularly useful in studying the effects of nucleoside analogues on cellular processes . The compound’s molecular targets include various enzymes involved in nucleoside metabolism and RNA synthesis pathways.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2’-Deoxyuridine: Another iodinated uridine analogue with antiviral and anticancer properties.
5-Fluoro-2’-Deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Bromo-2’-Deoxyuridine: Used in research to study DNA synthesis and repair mechanisms.
Uniqueness: 5-Iodo-2’-C-Methyl Uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antiepileptic and anxiolytic effects, along with its use in developing antihypertensive agents, set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H13IN2O6 |
|---|---|
Molekulargewicht |
384.12 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17) |
InChI-Schlüssel |
DUXPOYGBBRNGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)
